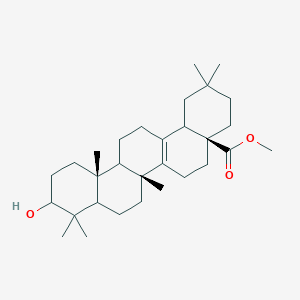
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester is a naturally occurring triterpenoid compoundThis compound belongs to the oleanane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with oleanolic acid, a common triterpenoid.
Oxidation: Oleanolic acid is oxidized to form 27-norolean-13-en-28-oic acid.
Esterification: Finally, the carboxylic acid group at the 28 position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways: It modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A precursor in the synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester.
Ursolic Acid: Another oleanane-type triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
methyl (4aS,6bR,12aR)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21?,22?,23?,24?,28-,29-,30+/m0/s1 |
InChI Key |
HVJLCVYGDWRBEN-XNGKDKLTSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CCC4=C3CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















